molecular formula C14H22O2Si B8707353 1-(3-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)ethan-1-one CAS No. 124414-07-9

1-(3-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)ethan-1-one

Cat. No. B8707353
M. Wt: 250.41 g/mol
InChI Key: VPIXAJUNPDTDIJ-UHFFFAOYSA-N
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Description

1-(3-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)ethan-1-one is a useful research compound. Its molecular formula is C14H22O2Si and its molecular weight is 250.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

124414-07-9

Product Name

1-(3-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)ethan-1-one

Molecular Formula

C14H22O2Si

Molecular Weight

250.41 g/mol

IUPAC Name

1-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone

InChI

InChI=1S/C14H22O2Si/c1-11(15)12-8-7-9-13(10-12)16-17(5,6)14(2,3)4/h7-10H,1-6H3

InChI Key

VPIXAJUNPDTDIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3′-hydroxyacetophenone (0.500 g, 3.67 mmol) and imidazole (0.500 g, 7.34 mmol) in CH2Cl2 (5 mL) was added tert-butyldimethylsilyl chloride (0.609 g, 4.04 mmol), and the reaction was stirred for 1 hour at room temperature. The mixture was partitioned between CH2Cl2 and H2O, and the aqueous layer was separated and extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
0.5 g
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0.5 g
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reactant
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0.609 g
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reactant
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Quantity
5 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere at 0° C., to a solution (40 mL) of 3-acetylphenol (5.0 g, 37 mmol) in tetrahydrofuran were added triethylamine (7.7 mL, 55 mmol) and tert-butyldimethylsilylchloride (6.6 g, 44 mmol), and the mixture was stirred at room temperature overnight. After confirmation of the termination of the reaction by TLC, the resulting salt was removed. The solvent was evaporated under reduced pressure. The resulting crude title compound was purified by column chromatography (hexane-hexane/ethyl acetate=9/1) to give the title compound (9.4 g, 100%) as a colorless oil.
Quantity
40 mL
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7.7 mL
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6.6 g
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0 (± 1) mol
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solvent
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Yield
100%

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